N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea
Overview
Description
“N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea” is a compound that falls under the category of pyrimidinamine derivatives . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Scientific Research Applications
Chemical Synthesis and Ligand Properties
- N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea and its analogs have been explored for their potential in chemical synthesis and as ligands. A study by Hasan et al. (2003) focused on the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, demonstrating the compound's utility in forming complex molecular structures.
Biological Activity and Anticancer Properties
- The compound and its derivatives have been investigated for their biological activities, particularly in cancer research. For instance, Hafez & El-Gazzar (2020) synthesized a series of pyridine-containing derivatives with potential anticancer properties, highlighting the compound's relevance in medicinal chemistry.
Photophysical Properties and Applications in Material Science
- The photophysical properties of compounds related to this compound have been studied for applications in materials science. Research by Su et al. (2021) on orange-red iridium(III) complexes, for example, shows the potential of such compounds in developing high-efficiency organic light-emitting devices (OLEDs).
Antimicrobial Studies
- The antimicrobial potential of N-substituted ureas, including compounds similar to this compound, was explored by Reddy et al. (2021). This study highlights the versatility of these compounds in developing new antimicrobial agents.
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, which are related to “N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s known that kinase inhibitors typically work by blocking the action of proteins that contribute to cell growth and division .
Biochemical Pathways
Kinase inhibitors generally affect pathways involved in cell growth and division .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and division .
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-10(4-5-11(18-8)13(14,15)16)20-12(21)19-9-3-2-6-17-7-9/h2-7H,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZJOQBFXDNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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